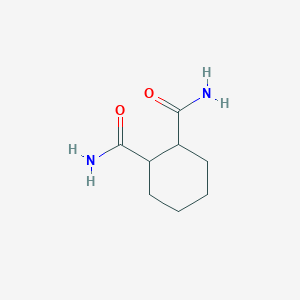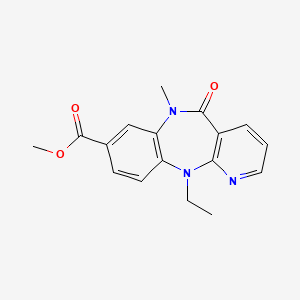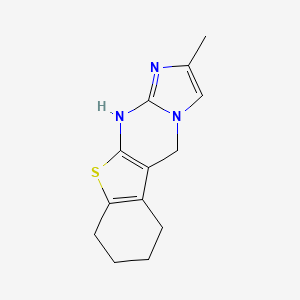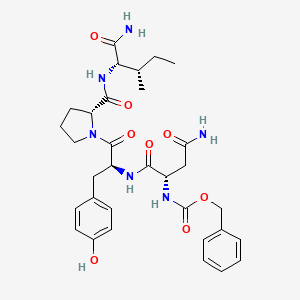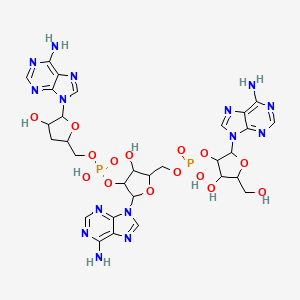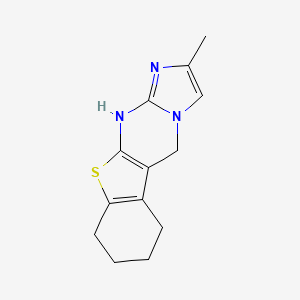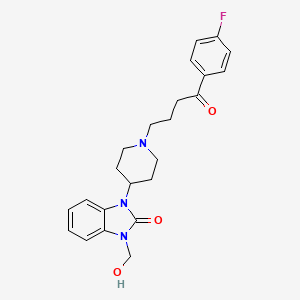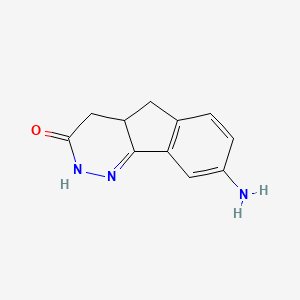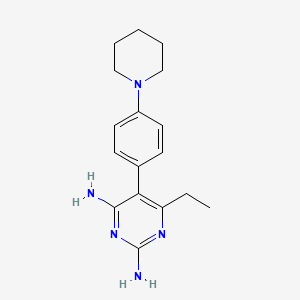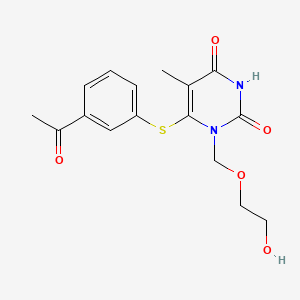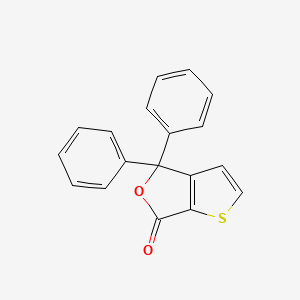
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one is an organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-c]furan ring system substituted with two phenyl groups at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylthieno(2,3-c)furan-6(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1,3-diphenylpropane-1,3-dione with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学的研究の応用
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 4,4-Diphenylthieno(2,3-c)furan-6(4H)-one is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,4-Diphenylthieno[2,3-c]furan-6-thione
- 4,4-Diphenylthieno[2,3-c]furan-6-ol
- 4,4-Diphenylthieno[2,3-c]furan-6-amine
Uniqueness
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one is unique due to its specific substitution pattern and the presence of both furan and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
63609-69-8 |
|---|---|
分子式 |
C18H12O2S |
分子量 |
292.4 g/mol |
IUPAC名 |
4,4-diphenylthieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C18H12O2S/c19-17-16-15(11-12-21-16)18(20-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChIキー |
VRIWNXPXVOGHAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=O)O2)SC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


